![molecular formula C10H7F5O2 B13603456 2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B13603456.png)
2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one is an organic compound characterized by the presence of both fluorine and methoxy groups attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one can be achieved through several methods. One common approach involves the use of a Friedel-Crafts acylation reaction, where a fluorinated acyl chloride reacts with a methoxy-substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), Hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium methoxide (NaOCH₃), Potassium cyanide (KCN)
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Alcohols, Alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain biological targets. Additionally, the methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the methoxy group.
1-[3-methoxy-4-(trifluoromethyl)phenyl]ethan-1-one: Similar but does not have the difluoro substitution on the ethanone moiety.
Uniqueness
2,2-Difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethan-1-one is unique due to the combination of difluoro and methoxy groups, which impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C10H7F5O2 |
|---|---|
Poids moléculaire |
254.15 g/mol |
Nom IUPAC |
2,2-difluoro-1-[4-methoxy-3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H7F5O2/c1-17-7-3-2-5(8(16)9(11)12)4-6(7)10(13,14)15/h2-4,9H,1H3 |
Clé InChI |
CLWFEADWJHPSTD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


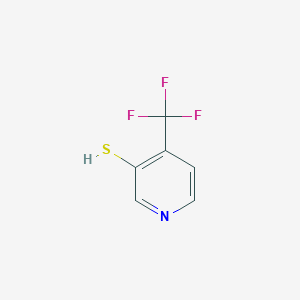

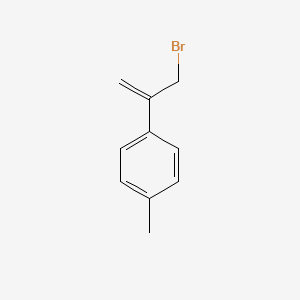

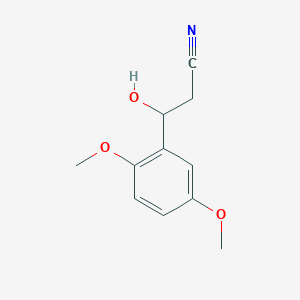
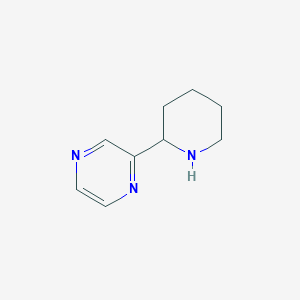
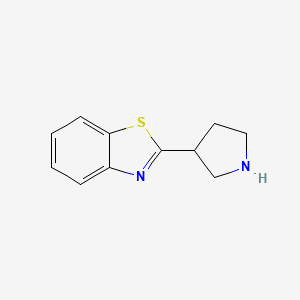
![tert-butyl 4-(1-{[(tert-butoxy)carbonyl]amino}-2-oxoethyl)-1H-imidazole-1-carboxylate](/img/structure/B13603415.png)
![[4-(Methanesulfonyl)phenyl]methanethiol](/img/structure/B13603420.png)




![7-Iodo-2-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13603471.png)
